![molecular formula C9H20N2O B072240 Tetraethylurea CAS No. 1187-03-7](/img/structure/B72240.png)
Tetraethylurea
Overview
Description
Tetraethylurea is a chemical compound with the formula (C2H5)2NCON(C2H5)2 . It is also known by its synonyms TEU .
Molecular Structure Analysis
The molecular structure of Tetraethylurea consists of 9 Carbon atoms, 20 Hydrogen atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The linear formula is (C2H5)2NCON(C2H5)2 .Physical And Chemical Properties Analysis
Tetraethylurea has a molecular weight of 172.27 . It has a density of 0.907 g/mL at 20 °C . The boiling point is 209.0±0.0 °C at 760 mmHg . The refractive index is 1.455 .Scientific Research Applications
Chemical Properties
Tetraethylurea is a colorless to almost colorless clear liquid . It has a molecular formula of
C9H20N2OC_9H_20N_2OC9H20N2O
and a molecular weight of 172.27 . It has a boiling point of 214 °C, a flash point of 81 °C, and a specific gravity (20/20) of 0.91 . The refractive index is 1.45 .Solvent for Conductance Studies
Tetraethylurea (TEU), a solvent of relatively low dielectric constant, 14.4, was evaluated as a medium for conductance studies of a series of alkali metal salts and organic acids . Conductance data for KSCN, NaSCN, NaI, NaClO4, and NaBPh4 in TEU were analyzed by the Fuoss-Shedlovsky, Fouss-Onsager, and expanded Pitts equations .
Storage and Safety
Tetraethylurea should be stored at room temperature, preferably in a cool and dark place, below 15°C . It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Disposal
The contents or container of Tetraethylurea should be disposed of to an approved waste disposal plant .
Regulatory Information
Tetraethylurea is regulated under various chemical safety laws and regulations. For example, it is listed in the RTECS database with the number YU2100000 .
Safety And Hazards
Tetraethylurea is classified as a combustible liquid. It is advised to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash off immediately with plenty of water .
Relevant Papers One relevant paper found discusses the reaction of 1,1,3,3-tetraethylurea (teu) with WCl6 in dichloromethane, which afforded [teuH][WCl6], 1, in 50–60% yield .
properties
IUPAC Name |
1,1,3,3-tetraethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHSPZZUAYSGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044522 | |
Record name | Tetraethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Urea, N,N,N',N'-tetraethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetraethylurea | |
CAS RN |
1187-03-7 | |
Record name | N,N,N′,N′-Tetraethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N,N',N'-tetraethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAETHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W511X6RP5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data available for Tetraethylurea?
A1: Tetraethylurea, also known as 1,1,3,3-Tetraethylurea, has the molecular formula C9H20N2O and a molecular weight of 172.28 g/mol. While the provided abstracts don't contain detailed spectroscopic data, they mention spectroscopic analyses confirming the formation and characterization of Tetraethylurea-containing compounds. [, ] For instance, infrared (IR) spectroscopy was used to study the complexes of thorium and uranium tetrahalides with various N-substituted ureas, including Tetraethylurea. []
Q2: How does Tetraethylurea interact with metal halides?
A2: Tetraethylurea acts as a neutral ligand, coordinating with various metal halides. For example, it forms complexes with niobium and tantalum pentahalides, [] as well as thorium and uranium tetrahalides. [] The stoichiometry of these complexes can vary depending on the metal and the specific reaction conditions. In some cases, Tetraethylurea can displace other ligands, such as iodide, from the metal coordination sphere. []
Q3: Can Tetraethylurea participate in reactions involving electron transfer?
A3: Yes, Tetraethylurea has been shown to participate in electron transfer reactions. When reacted with tungsten hexachloride (WCl6), Tetraethylurea undergoes an electron transfer/C-H activation process, ultimately leading to the formation of a salt containing the N-protonated Tetraethylurea cation. [, ]
Q4: What is the significance of the crystallographic characterization of N-protonated Tetraethylurea?
A4: The reaction of Tetraethylurea with WCl6 yielded a salt containing the first crystallographically characterized example of N-protonated Tetraethylurea. [] This characterization provides valuable insights into the reactivity of Tetraethylurea and its ability to act as a base, accepting a proton.
Q5: How does Tetraethylurea behave as a solvent for alkali metals?
A5: Tetraethylurea has been shown to dissolve Na-K alloy, forming metastable blue solutions. [, ] This solvation property makes Tetraethylurea a potential candidate for use in various chemical reactions and processes involving alkali metals.
Q6: Are there any known catalytic applications of Tetraethylurea?
A6: Yes, a derivative of Tetraethylurea, 1,1,3,3-tetraethyl-2-tert-butyl guanidine, was synthesized from Tetraethylurea and demonstrated catalytic activity in the ring-opening reaction of terminal epoxides with phthalimide. This reaction selectively produces β-phthalimido alcohols. []
Q7: What is known about the solvation behavior of Tetraethylurea in mixed solvent systems?
A7: The enthalpy of transfer of Tetraethylurea from water to aqueous mixtures of ethanol, propan-1-ol, and acetonitrile has been studied. [] The results suggest that Tetraethylurea solvation is random in these mixtures and exhibits stronger interactions with ethanol and propan-1-ol compared to water.
Q8: Has Tetraethylurea been used in any notable syntheses?
A8: Tetraethylurea serves as a key starting material in the synthesis of sym-tetraethylnitroguanidine. This synthesis is significant because it demonstrates the direct nitration of a ketimino group. []
Q9: Are there any studies on the conductance behavior of electrolytes in Tetraethylurea?
A9: Yes, there is research specifically focusing on the use of 1,1,3,3-Tetraethylurea as a solvent for conductance studies. [] While the abstract doesn't provide details, this suggests its potential use in electrochemical applications.
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